

3-(2-Thienyl)acrylic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-(2-Thienyl)acrylic acid

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In-Depth Technical Guide: 3-(2-Thienyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **3-(2-Thienyl)acrylic acid**, a versatile building block in medicinal chemistry and materials science. This document presents its core molecular data and illustrates a representative synthetic application, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

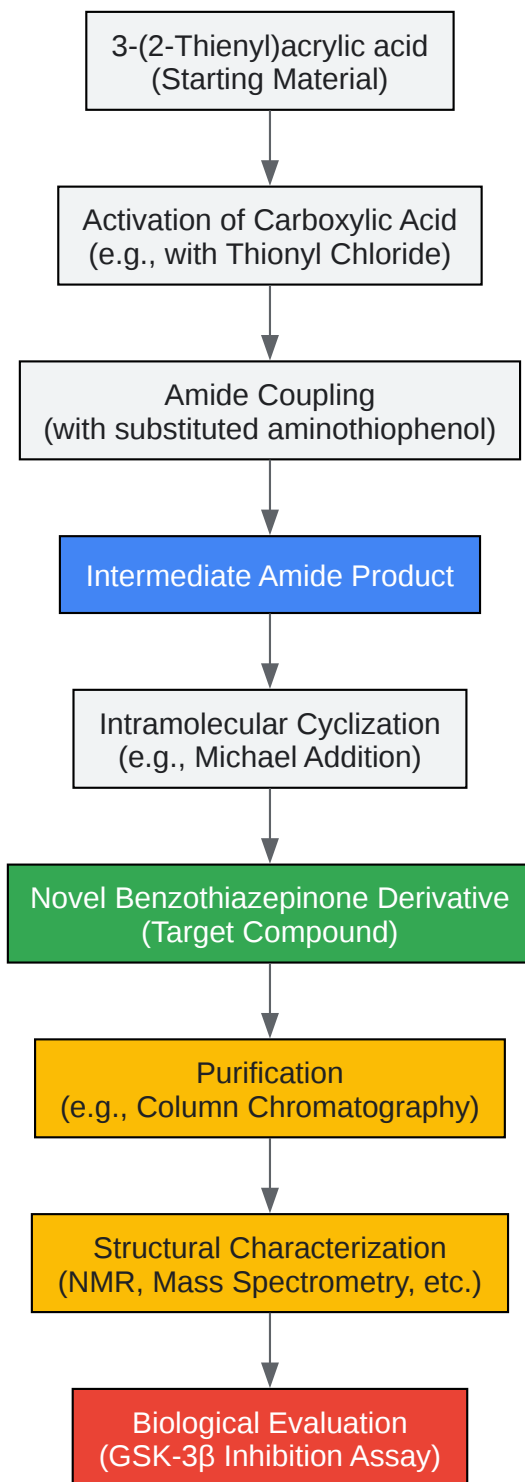
Core Molecular Data

The essential molecular identifiers and properties of **3-(2-Thienyl)acrylic acid** are summarized in the table below. This quantitative data is critical for experimental design, stoichiometric calculations, and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C7H6O2S	[1][2]
Molecular Weight	154.19 g/mol	[1][2]
CAS Number	1124-65-8	[2]
EC Number	214-402-0	[3]
Physical Form	Powder/Slightly beige to yellow needle-like crystalline solid	[4]
Melting Point	145-148 °C	[4]

Synthetic Applications and Experimental Workflow

3-(2-Thienyl)acrylic acid serves as a crucial starting material in the synthesis of a variety of bioactive molecules. Its applications include the development of anti-HIV agents, monoamine oxidase B (MAO-B) inhibitors, and glycogen synthase kinase-3 β (GSK-3 β) inhibitors.[4][5][6] The following diagram illustrates a generalized experimental workflow for the synthesis of a novel benzothiazepinone derivative, a class of compounds investigated as GSK-3 β inhibitors, using **3-(2-Thienyl)acrylic acid** as a key precursor.



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Synthetic workflow for a novel benzothiazepinone derivative.

Detailed Experimental Protocol: Generalized Synthesis of a Benzothiazepinone Derivative

The following is a representative, generalized protocol for the synthesis of a benzothiazepinone derivative, as depicted in the workflow diagram above. Specific reagents, reaction conditions, and purification methods would be optimized for the desired target molecule.

1. Activation of **3-(2-Thienyl)acrylic Acid**:

- **3-(2-Thienyl)acrylic acid** is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise at a controlled temperature (typically 0 °C) to form the corresponding acyl chloride.
- The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.
- The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

2. Amide Coupling:

- The crude acyl chloride is dissolved in an anhydrous aprotic solvent.
- A solution of a substituted 2-aminothiophenol in the same solvent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
- The reaction mixture is stirred at room temperature until the formation of the intermediate amide is complete.

3. Intramolecular Cyclization:

- The intermediate amide may undergo spontaneous or induced intramolecular cyclization (a Michael addition) to form the benzothiazepinone ring system.

- In some cases, a base or heat may be required to facilitate this step.

4. Purification and Characterization:

- The crude product is purified using standard techniques such as column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography.
- The structure and purity of the final benzothiazepinone derivative are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and elemental analysis.

5. Biological Evaluation:

- The purified compound is then subjected to in vitro biological assays to evaluate its inhibitory activity against the target enzyme, such as GSK-3 β . This typically involves measuring the enzyme's activity in the presence of varying concentrations of the synthesized compound to determine its potency (e.g., IC_{50} value).

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